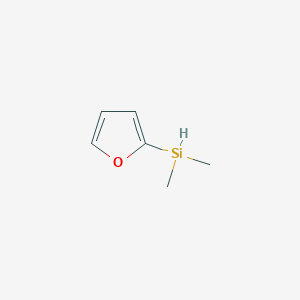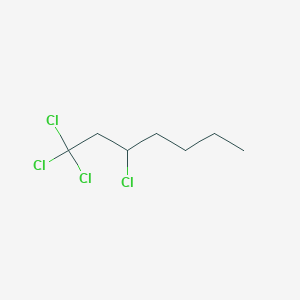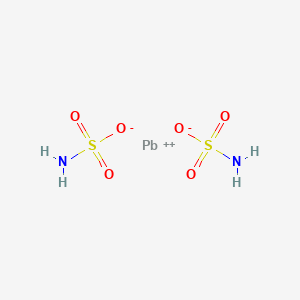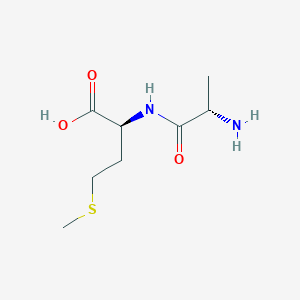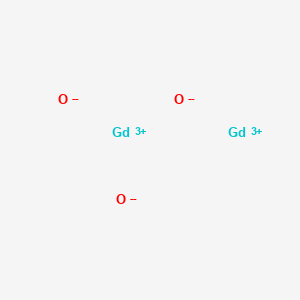
dibutan-2-yl (Z)-but-2-enedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
dibutan-2-yl (Z)-but-2-enedioate is an organic compound with the molecular formula C12H20O4. It is the diester of maleic acid and sec-butanol. This compound is a colorless to yellowish liquid with a characteristic odor. It is used in various industrial applications, including as a plasticizer and as an intermediate in the synthesis of other chemical compounds .
Vorbereitungsmethoden
dibutan-2-yl (Z)-but-2-enedioate can be synthesized through the esterification of maleic acid anhydride with sec-butanol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Analyse Chemischer Reaktionen
dibutan-2-yl (Z)-but-2-enedioate undergoes several types of chemical reactions, including:
Addition Reactions: Due to the presence of the double bond in the maleate moiety, it can participate in addition reactions such as the Michael addition.
Hydrogenation: The double bond can be hydrogenated to form the corresponding saturated ester.
Hydrolysis: Under acidic or basic conditions, di-sec-butyl maleate can be hydrolyzed to yield maleic acid and sec-butanol.
Polymerization: It can be used as a monomer in the polymerization process to form copolymers with other vinyl compounds
Wissenschaftliche Forschungsanwendungen
dibutan-2-yl (Z)-but-2-enedioate has several applications in scientific research and industry:
Chemistry: It is used as a comonomer in the production of copolymers, which are utilized in the manufacture of paints, adhesives, and coatings.
Biology: It serves as a reagent in various biochemical assays and experiments.
Medicine: While not directly used as a drug, its derivatives are explored for potential pharmaceutical applications.
Industry: It is employed as a plasticizer to enhance the flexibility and durability of polymeric materials .
Wirkmechanismus
The mechanism of action of di-sec-butyl maleate primarily involves its reactivity due to the presence of the ester and double bond functionalities. These reactive sites allow it to participate in various chemical reactions, including addition and polymerization reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .
Vergleich Mit ähnlichen Verbindungen
dibutan-2-yl (Z)-but-2-enedioate can be compared with other maleate esters such as:
Diethyl maleate: Similar in structure but uses ethyl groups instead of sec-butyl groups. It is also used in polymerization and as a plasticizer.
Dimethyl maleate: Uses methyl groups and is employed in similar applications but has different physical properties.
Dibutyl maleate: Uses n-butyl groups and is widely used in the production of adhesives and coatings .
This compound is unique due to the presence of sec-butyl groups, which impart different physical and chemical properties compared to its analogs. This uniqueness can influence its reactivity and the properties of the materials it is used to produce.
Eigenschaften
CAS-Nummer |
14447-12-2 |
|---|---|
Molekularformel |
C12H20O4 |
Molekulargewicht |
228.28 g/mol |
IUPAC-Name |
dibutan-2-yl (Z)-but-2-enedioate |
InChI |
InChI=1S/C12H20O4/c1-5-9(3)15-11(13)7-8-12(14)16-10(4)6-2/h7-10H,5-6H2,1-4H3/b8-7- |
InChI-Schlüssel |
MWJNGKOBSUBRNM-FPLPWBNLSA-N |
SMILES |
CCC(C)OC(=O)C=CC(=O)OC(C)CC |
Isomerische SMILES |
CCC(C)OC(=O)/C=C\C(=O)OC(C)CC |
Kanonische SMILES |
CCC(C)OC(=O)C=CC(=O)OC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





